
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide is a heterocyclic compound that features a quinoline core substituted with a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves the formation of the quinoline core followed by the introduction of the thiazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The thiazole ring can be introduced through a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiazole ring or the quinoline core under appropriate conditions.
Reduction: Reduction reactions can target the carbonyl group or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism by which 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The thiazole ring and quinoline core are known to interact with various biological targets, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
2-methylquinoline-4-carboxamide: Lacks the thiazole ring, which may result in different biological activities.
N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide: Similar structure but without the methyl group on the quinoline core.
4-methyl-2-(1,3-thiazol-2-yl)quinoline: Lacks the carboxamide group, which may affect its reactivity and biological properties.
Uniqueness
The presence of both the thiazole ring and the quinoline core in 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide contributes to its unique properties and potential applications. The specific substitution pattern can influence its reactivity, biological activity, and interactions with molecular targets, making it a compound of interest for further research and development.
特性
CAS番号 |
762257-01-2 |
|---|---|
分子式 |
C15H13N3OS |
分子量 |
283.4 g/mol |
IUPAC名 |
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C15H13N3OS/c1-9-7-12(11-5-3-4-6-13(11)16-9)14(19)18-15-17-10(2)8-20-15/h3-8H,1-2H3,(H,17,18,19) |
InChIキー |
NIQXBEYZVQMQNK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=NC(=CS3)C |
溶解性 |
30.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


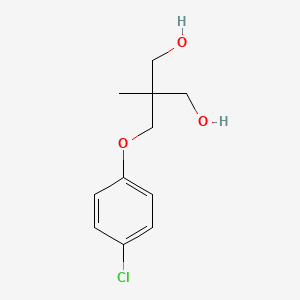
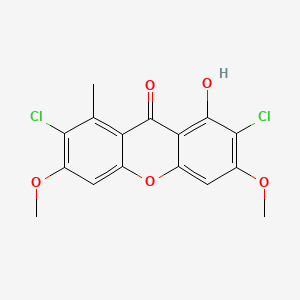
![N-(3-ethoxypropyl)-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B14158927.png)
![4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol](/img/structure/B14158945.png)
![N-(3,4-Dimethylphenyl)-2-[(2-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino]acetamide](/img/structure/B14158950.png)
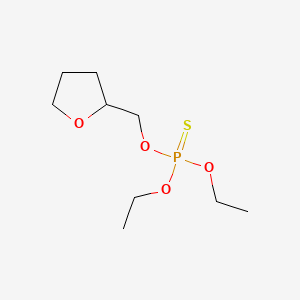
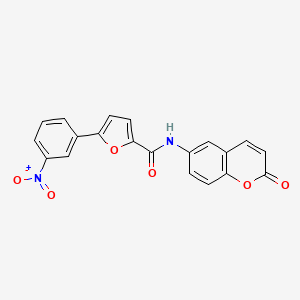
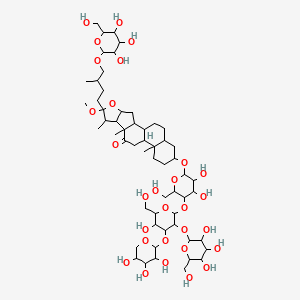
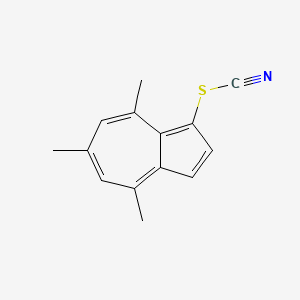
![3-(1,3-benzodioxol-5-ylmethyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14158992.png)
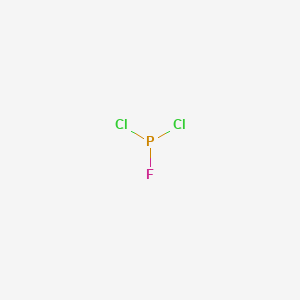
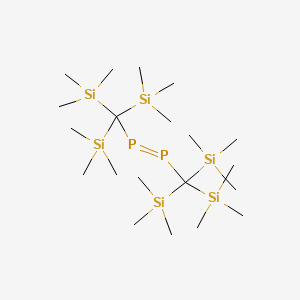
![4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14159009.png)
![1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14159016.png)
